2-methyl-4-prop-2-enoxypentan-2-ol

Description

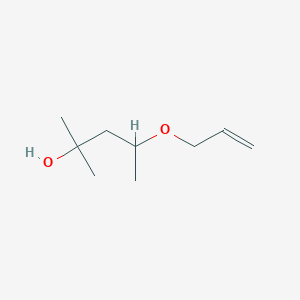

2-Methyl-4-prop-2-enoxypentan-2-ol is a branched-chain alcohol with a propenoxy (allyloxy) substituent at the fourth carbon of the pentan-2-ol backbone.

Properties

CAS No. |

102840-52-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-methyl-4-prop-2-enoxypentan-2-ol |

InChI |

InChI=1S/C9H18O2/c1-5-6-11-8(2)7-9(3,4)10/h5,8,10H,1,6-7H2,2-4H3 |

InChI Key |

MGRZRZNDZICCBJ-UHFFFAOYSA-N |

SMILES |

CC(CC(C)(C)O)OCC=C |

Canonical SMILES |

CC(CC(C)(C)O)OCC=C |

Synonyms |

4-(Allyloxy)-2-methyl-2-pentanol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-methyl-2-pentanol typically involves the reaction of 2-methyl-2-pentanol with allyl bromide in the presence of a base such as sodium hydride (NaH) under anhydrous conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-2-pentanol is replaced by the allyloxy group.

Industrial Production Methods

On an industrial scale, the production of 4-(Allyloxy)-2-methyl-2-pentanol can be optimized by using phase transfer catalysis (PTC) to enhance the reaction rate and yield. The reaction is carried out in a suitable solvent, and the temperature is carefully controlled to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-methyl-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The allyloxy group can be reduced to form a saturated ether.

Substitution: The allyloxy group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products Formed

Oxidation: 4-(Allyloxy)-2-methyl-2-pentanone or 4-(Allyloxy)-2-methyl-2-pentanal.

Reduction: 4-(Propoxy)-2-methyl-2-pentanol.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

4-(Allyloxy)-2-methyl-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of polymers and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-methyl-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The allyloxy group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components . The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

3-Methylpentan-2-ol

- Structure: A simpler branched alcohol with a methyl group at C3 and a hydroxyl group at C2. Lacks the propenoxy substituent.

- Properties: Solubility: Moderately water-soluble due to the hydroxyl group but less polar than 2-methyl-4-prop-2-enoxypentan-2-ol due to the absence of an ether linkage . Applications: Found naturally in tea, acting as a flavor biomarker .

Pharmaceutical Impurities with Ether-Amino Substituents

Examples from pharmaceutical standards ():

- (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (MM0027.08): Features a methoxyethyl-phenoxy group and an isopropylamino side chain. Comparison: The propenoxy group in the target compound may confer greater electron-withdrawing effects compared to methoxyethyl, altering metabolic stability or receptor interactions .

- (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (MM0027.10): Contains a hydroxyethyl-phenoxy group, enhancing hydrophilicity. Comparison: The unsaturated propenoxy group in this compound could reduce hydrogen bonding capacity relative to hydroxyethyl, impacting solubility .

Indolyloxy and Phenoxyethylamino Derivatives ()

Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol exhibit:

- Biological Activity: Demonstrated α1-, α2-, and β1-adrenoceptor binding affinity, antiarrhythmic, and spasmolytic effects .

- Comparison: The absence of an indole or aromatic system in this compound suggests divergent pharmacological profiles. Its propenoxy group might favor interactions with lipid membranes or non-aromatic receptors.

Physicochemical and Functional Data Table

Research Implications and Gaps

- Reactivity: The propenoxy group’s unsaturation may render this compound prone to oxidation or Michael addition reactions, unlike saturated analogs.

- Biological Activity: While indolyloxy derivatives show adrenoceptor activity , the target compound’s efficacy in similar pathways remains unstudied.

- Environmental Impact : Compared to natural VOCs like isoprene (), synthetic ether-alcohols like this compound may exhibit lower volatility but higher persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.